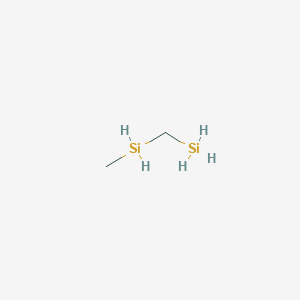
Methyl(silylmethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(silylmethyl)silane is an organosilicon compound with the formula CH₃SiH₂CH₂SiH₃. It is a colorless, volatile liquid that is used in various chemical applications. The compound is known for its unique properties, which include high reactivity and the ability to form stable bonds with both organic and inorganic materials.
Preparation Methods
Methyl(silylmethyl)silane can be synthesized through several methods. One common synthetic route involves the reaction of methyltrichlorosilane with lithium aluminum hydride. This reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods often involve the use of specialized equipment to handle the volatile and reactive nature of the compound.
Chemical Reactions Analysis
Methyl(silylmethyl)silane undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens, acids, and bases. For example, the compound can be oxidized to form silanols or siloxanes, and it can be reduced to form silanes. Substitution reactions often involve the replacement of hydrogen atoms with other functional groups, leading to the formation of various organosilicon compounds.
Scientific Research Applications
Methyl(silylmethyl)silane has numerous applications in scientific research. In chemistry, it is used as a precursor for the synthesis of silicon-based materials, such as silicon carbide and silicon nitride. In biology, the compound is used in the modification of biomolecules to improve their stability and reactivity. In medicine, it is explored for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules. Industrial applications include its use in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of methyl(silylmethyl)silane involves its ability to form stable bonds with both organic and inorganic materials. This is achieved through the formation of silicon-carbon and silicon-oxygen bonds, which are highly stable and resistant to degradation. The compound’s reactivity is attributed to the presence of silicon-hydrogen bonds, which can undergo various chemical transformations.
Comparison with Similar Compounds
Methyl(silylmethyl)silane can be compared to other similar compounds, such as methylsilane (CH₃SiH₃) and dimethylsilane (CH₃)₂SiH₂. While all these compounds contain silicon-hydrogen bonds, this compound is unique in its ability to form stable bonds with both organic and inorganic materials. This makes it particularly useful in applications where stability and reactivity are required. Other similar compounds include trimethylsilane (CH₃)₃SiH and phenylsilane (C₆H₅SiH₃), which also exhibit unique properties and applications.
Properties
Molecular Formula |
C2H10Si2 |
|---|---|
Molecular Weight |
90.27 g/mol |
IUPAC Name |
methyl(silylmethyl)silane |
InChI |
InChI=1S/C2H10Si2/c1-4-2-3/h2,4H2,1,3H3 |
InChI Key |
DLNFKXNUGNBIOM-UHFFFAOYSA-N |
Canonical SMILES |
C[SiH2]C[SiH3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















